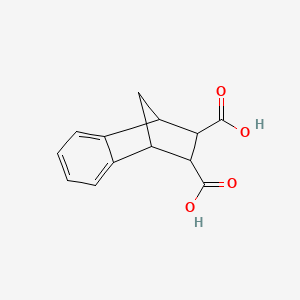

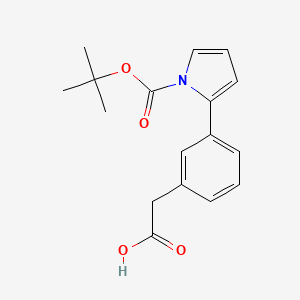

1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol

Vue d'ensemble

Description

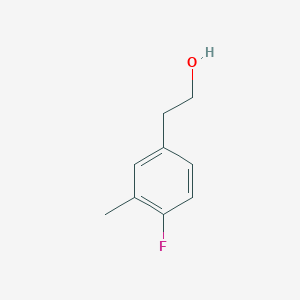

“(6-Chloro-2-pyridinyl)methanol” is a chemical compound with the molecular formula C6H6ClNO . Its average mass is 143.571 Da and its monoisotopic mass is 143.013794 Da .

Molecular Structure Analysis

The molecular structure of “(6-Chloro-2-pyridinyl)methanol” consists of 6 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .Physical And Chemical Properties Analysis

“(6-Chloro-2-pyridinyl)methanol” has a density of 1.3±0.1 g/cm3, a boiling point of 251.8±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 51.7±3.0 kJ/mol and a flash point of 106.1±23.2 °C .Applications De Recherche Scientifique

Triazole Derivatives in Drug Development

Triazole derivatives, including 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol, are pivotal in the pharmaceutical industry due to their diverse biological activities. These compounds are explored for their potential as anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral agents. Their structural variability allows for the development of new drugs targeting various diseases, including neglected diseases that significantly impact vulnerable populations. The synthesis of triazole derivatives is guided by principles of green chemistry, aiming for energy-efficient, sustainable methods that align with contemporary environmental and health standards (Ferreira et al., 2013).

Optical Sensors and Chemical Analysis

1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol, as part of the triazole family, contributes to the development of optical sensors. These sensors utilize the unique properties of triazole derivatives for detecting various chemical substances, offering precise, sensitive analytical methods across different scientific and industrial applications. The versatility of triazole-based sensors enhances the capabilities in environmental monitoring, clinical diagnostics, and chemical processing control (Jindal & Kaur, 2021).

Green Chemistry and Sustainable Synthesis

The synthesis of triazole derivatives, including 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol, emphasizes eco-friendly approaches. Recent advancements include using microwave irradiation and employing biodegradable catalysts, such as those derived from natural sources, to enhance the efficiency and sustainability of the synthesis processes. These methodologies not only reduce the environmental impact but also improve reaction yields and decrease processing times, making the production of triazole derivatives more feasible for various applications (de Souza et al., 2019).

Environmental Applications

Beyond pharmaceuticals, triazole derivatives are investigated for their potential in environmental applications, such as corrosion inhibitors. 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol could theoretically contribute to the development of materials that prevent corrosion in metals, enhancing the durability and longevity of infrastructure and machinery. The efficacy of these compounds in protecting various metals and alloys in aggressive environments opens new avenues for maintaining and extending the useful life of essential components in numerous industries (Hrimla et al., 2021).

Safety And Hazards

Propriétés

IUPAC Name |

2-(6-chloropyridin-2-yl)-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4O/c8-5-2-1-3-6(10-5)12-4-9-7(13)11-12/h1-4H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHMOISHVNOJII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)N2C=NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363106 | |

| Record name | 1-(6-Chloropyridin-2-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol | |

CAS RN |

80714-26-7 | |

| Record name | 1-(6-Chloropyridin-2-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-chloro-5-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine](/img/structure/B1620923.png)

![1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one](/img/structure/B1620925.png)

![2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1620942.png)

![6H,12H-Benzotriazolo[2,1-a]benzotriazole](/img/structure/B1620943.png)